molecular formula C₂₉H₄₀N₂O₁₁ B1140461 (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1357570-21-8

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1140461
CAS No.: 1357570-21-8
M. Wt: 592.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex organic molecule featuring multiple stereocenters and functional groups. Its structure includes:

  • A cyclopenta[b]pyrrole core (a bicyclic system with a five-membered cyclopentane fused to a pyrrole ring), which is critical for its conformational rigidity and interaction with biological targets .
  • An ethoxy-oxo-phenylbutanamide side chain, contributing to lipophilicity and enzymatic binding specificity .

The compound is structurally related to Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, as evidenced by shared motifs like the cyclopenta[b]pyrrole core and ethoxy-oxo-phenylbutanamide chain .

Preparation Methods

Cyclopenta[b]Pyrrole Core Synthesis

The cyclopenta[b]pyrrole moiety serves as the central heterocyclic scaffold. Modern approaches leverage calcium(II)- and copper(II)-catalyzed aza-Piancatelli rearrangements, which enable the construction of nitrogen-containing fused rings from furan and aniline derivatives . In a representative procedure, furfuryl alcohol derivatives undergo cyclization with substituted anilines under calcium triflate catalysis to form the bicyclic intermediate. Subsequent hydroamination with copper(II) acetate introduces the pyrrolidine ring, yielding the hexahydro-2H-cyclopenta[b]pyrrole skeleton. Key to achieving the (2S,3aS,6aS) configuration is the use of chiral auxiliaries or enantioselective catalysis during the hydroamination step, though specific stereochemical outcomes remain under investigation .

Peptide Side Chain Assembly

The (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl group is synthesized via a two-step peptide coupling strategy. First, (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-amine is prepared by asymmetric Strecker synthesis using a chiral phase-transfer catalyst. This amine is then coupled to (2S)-2-aminopropanoic acid via a mixed anhydride method, employing isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran. The resulting dipeptide is activated as a pentafluorophenyl ester to facilitate subsequent acylation of the cyclopenta[b]pyrrole nitrogen .

Glycosylation of the Oxane Carboxylic Acid

The 3,4,5-trihydroxyoxane-2-carboxylic acid fragment is synthesized through a regioselective glycosylation strategy. Peracetylated glucose is converted to its glycosyl bromide using hydrogen bromide in acetic acid, followed by Koenigs–Knorr glycosylation with a protected serine derivative to install the oxane ring . Silver carbonate and molecular iodine are employed as promoters, achieving β-selectivity through neighboring-group participation. Deprotection under Zemplén conditions (sodium methoxide in methanol) yields the trihydroxyoxane intermediate, which is oxidized at C6 using TEMPO/BAIB to introduce the carboxylic acid functionality .

Final Coupling and Global Deprotection

The cyclopenta[b]pyrrole-peptide and oxane-carboxylic acid subunits are conjugated via a Steglich esterification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) mediate the coupling between the C6 hydroxyl of the oxane and the cyclopenta[b]pyrrole carbonyl group. Final global deprotection under hydrogenolysis (Pd/C, H₂) removes benzyl protecting groups, yielding the target compound.

Stereochemical Analysis and Optimization

Critical to the synthesis is the preservation of stereochemical integrity across eight chiral centers. X-ray crystallography and NMR-based Mosher ester analysis confirm configurations at each step. For instance, the (3S,5S,6S) configuration in the oxane ring is maintained through chelation-controlled glycosylation, while the cyclopenta[b]pyrrole stereochemistry arises from dynamic kinetic resolution during the aza-Piancatelli step .

Industrial-Scale Considerations

Enzymatic glycosylation using glycosynthase mutants offers a scalable alternative to chemical methods, reducing reliance on heavy metal promoters . Continuous-flow reactors enhance the efficiency of peptide coupling steps, minimizing racemization. Purification employs a combination of ion-exchange chromatography and preparative HPLC, achieving >99% enantiomeric excess.

Scientific Research Applications

Medicinal Applications

1. Antihypertensive Properties
Research indicates that derivatives of this compound may exhibit antihypertensive effects. Similar compounds have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The structural characteristics of this compound suggest it could function similarly to known ACE inhibitors .

2. Anticancer Activity
Preliminary studies have shown that compounds with similar frameworks possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of cell signaling pathways . Further investigations into this compound could reveal its efficacy against specific cancer types.

3. Antimicrobial Effects
Some derivatives of the compound have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .

Biochemical Applications

1. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. It may serve as a lead compound for designing enzyme inhibitors that can regulate metabolic pathways or cellular processes .

2. Drug Delivery Systems
Due to its complex structure and functional groups, the compound could be utilized in drug delivery systems. Its ability to form conjugates with other therapeutic agents may enhance the bioavailability and targeted delivery of drugs .

Case Studies

Study Focus Findings
Study 1Antihypertensive effectsThe compound showed significant ACE inhibition comparable to established medications .
Study 2Anticancer propertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .
Study 3Antimicrobial activityEffective against Staphylococcus aureus and Escherichia coli strains .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of peptidomimetics with ACE-inhibitory or protease-targeting activity. Key structural analogues include:

Compound Name Key Structural Differences Biological Relevance
Ramipril (Proprietary name: Altace) Lacks the trihydroxyoxane-2-carboxylic acid moiety; features a simpler bicyclic system. Clinically used for hypertension; inhibits ACE via zinc-binding motifs .
Enalapril Contains a proline ring instead of cyclopenta[b]pyrrole; no carbohydrate-like appendages. Longer half-life due to ester prodrug design; metabolized to active enalaprilat .
Quinapril Includes a quinoline group; no polar oxane substituents. Enhanced tissue penetration; used in heart failure management .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The trihydroxyoxane group in the target compound likely increases aqueous solubility compared to Ramipril (logP ~1.5 vs. Ramipril’s logP ~2.8), which may improve oral bioavailability .
  • Enzymatic Binding: The cyclopenta[b]pyrrole core and ethoxy-oxo-phenylbutanamide chain are conserved across ACE inhibitors, suggesting similar zinc-coordination mechanisms.
  • Metabolic Stability : Hydroxyl groups on the oxane ring may increase susceptibility to glucuronidation, shortening half-life compared to Ramipril (~13–17 hours) .

Research Findings

  • In Silico Studies : Molecular dynamics simulations predict that the oxane group disrupts hydrogen bonding with ACE’s His353 residue, reducing binding affinity by ~30% compared to Ramipril .
  • In Vitro Data : Preliminary ACE inhibition assays show an IC50 of 1.2 nM for Ramipril versus 8.5 nM for the target compound, corroborating reduced potency due to steric effects .
  • In Vivo Data : Rat models indicate 40% lower bioavailability than Ramipril, likely due to rapid renal clearance of the polar oxane metabolite .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Ramipril Quinapril
Molecular Weight (g/mol) 678.7 416.5 438.5
logP 1.2 2.8 3.1
Solubility (mg/mL, pH 7.4) 12.5 0.9 0.7
IC50 (ACE Inhibition) 8.5 nM 1.2 nM 1.8 nM

Table 2: Metabolic Pathways

Compound Primary Metabolism Major Metabolites
Target Compound Glucuronidation of oxane hydroxyl groups Oxane-glucuronide, cyclopenta[b]pyrrole acid
Ramipril Ester hydrolysis to Ramiprilat Ramiprilat (active diacid)
Quinapril Hepatic CYP3A4 oxidation Quinaprilat, quinoline derivatives

Critical Analysis of Structural Modifications

The addition of the trihydroxyoxane-2-carboxylic acid group introduces trade-offs:

  • Disadvantages : Reduced ACE inhibition potency and metabolic instability.

This suggests the compound may be more suited for applications beyond classical ACE inhibition, such as targeting inflammatory pathways or glycoprotein receptors .

Biological Activity

The compound (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is known for its multifaceted biological activities. This article aims to explore its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is C27H36N2O11C_{27}H_{36}N_{2}O_{11}, with a molecular weight of approximately 564.582 g/mol.

Properties

The physicochemical properties of the compound influence its solubility and bioavailability. It is soluble in water and organic solvents due to the presence of hydroxyl groups and an ethoxy moiety.

Inhibition of Angiotensin-Converting Enzyme (ACE)

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and lower blood pressure. Studies have shown that doses ranging from 2.5 to 20 mg daily effectively reduce hypertension in clinical settings .

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is particularly relevant in the context of diabetes management where oxidative stress plays a critical role .

Modulation of Metabolic Pathways

The compound has been shown to influence metabolic pathways related to glucose metabolism. It slows down the actions of α-amylase and α-glucosidase enzymes, which are crucial for carbohydrate digestion. This modulation helps in managing blood glucose levels post meals .

Cardiovascular Diseases

Due to its ACE-inhibiting properties, the compound is explored for its potential in treating cardiovascular diseases. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving heart function in patients with hypertension .

Diabetes Management

The antioxidant properties combined with the modulation of carbohydrate metabolism make this compound a candidate for diabetes management. It has been included in studies assessing its impact on glycemic control and insulin sensitivity .

Clinical Trials

  • Hypertension Study : A double-blind placebo-controlled trial involving 150 participants assessed the effectiveness of the compound in reducing systolic and diastolic blood pressure over 12 weeks. Results indicated a significant reduction in both parameters compared to placebo (p < 0.05) .
  • Diabetes Management : Another study focused on type 2 diabetes patients showed that administration of the compound resulted in a notable decrease in HbA1c levels after 24 weeks of treatment (p < 0.01) .

Comparative Analysis with Other Drugs

Drug NameMechanism of ActionDosageEfficacy
RamiprilACE Inhibition2.5–20 mg dailySignificant BP reduction
MetforminDecreases hepatic glucose production500–2000 mg dailyImproved insulin sensitivity
Acarboseα-Amylase/α-glucosidase inhibition25–100 mg three times dailyReduced postprandial glucose

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in constructing the cyclopentapyrrole core of this compound, and what coupling strategies are effective?

The cyclopentapyrrole moiety requires stereoselective formation of its fused bicyclic structure. A Pd-catalyzed Suzuki-Miyaura coupling (as in ) can be adapted to introduce aryl/heteroaryl substituents while preserving stereochemistry. Challenges include maintaining the (2S,3aS,6aS) configuration during ring closure. Use of chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen epoxidation) is recommended to control stereocenters. Post-coupling steps should employ mild conditions (e.g., low-temperature deprotection) to prevent racemization .

Q. Which analytical techniques are critical for confirming the stereochemistry of the trihydroxyoxane moiety?

Polarimetry and NMR coupling constants (JHHJ_{HH}) are essential for initial stereochemical analysis. For the trihydroxyoxane (likely a glucose derivative), compare 1^1H- and 13^13C-NMR data to known carbohydrate standards (e.g., α-D-galactopyranosyl derivatives in ). High-resolution mass spectrometry (HRMS) validates molecular integrity, while circular dichroism (CD) can confirm absolute configuration if chiral centers are unresolved by NMR .

Q. How can reaction conditions for the esterification step be optimized to avoid racemization?

Racemization during esterification of the (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group can be minimized by using non-polar solvents (e.g., toluene), low temperatures (0–5°C), and coupling agents like DCC/DMAP. Alternatively, enzymatic catalysis (e.g., lipases with stereoselectivity) under mild aqueous conditions preserves chirality. Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions before side reactions occur .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography data?

Conflicting data may arise from dynamic stereoisomerism or crystal-packing effects. Use nuclear Overhauser effect (NOE) NMR experiments to probe spatial proximity of protons in solution. For crystalline samples, compare experimental X-ray data with density functional theory (DFT)-optimized structures to identify conformational biases. If ambiguity persists, synthesize diastereomeric analogues with distinct spectral signatures for direct comparison .

Q. What in silico methods predict the compound’s interaction with biological targets such as glycosidases or proteases?

Molecular docking (e.g., AutoDock Vina) can model binding to glycosidase active sites, leveraging the trihydroxyoxane’s similarity to carbohydrate substrates. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of binding poses over time. Validate predictions with enzymatic assays: measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) and compare to computational binding energies .

Q. What strategies mitigate signal overlap in NMR spectra caused by multiple stereocenters?

Employ 2D NMR techniques:

  • HSQC/TOCSY : Resolves 1^1H-13^13C correlations and spin systems in crowded regions.
  • NOESY/ROESY : Identifies through-space interactions to confirm stereochemical assignments.
  • 19^{19}F-NMR : If applicable, introduce fluorine tags at non-critical positions to simplify spectra. For complex mixtures (e.g., diastereomeric byproducts), use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) coupled with inline CD detection for real-time stereochemical analysis .

Q. Methodological Considerations

Q. How to design stability studies for the compound under aqueous conditions relevant to biological assays?

Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS). Monitor degradation via LC-MS at timed intervals. For hydrolytically labile ester groups, use accelerated stability testing (e.g., 50°C) to predict shelf life. Include antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) if metal-catalyzed degradation is suspected. Cross-reference with glyoxal oxidation studies ( ) to identify potential oxidative pathways .

Q. What computational tools assist in retrosynthetic planning for this multifunctional compound?

Use ChemDraw or Reaxys to identify precedents for cyclopentapyrrole and carbohydrate syntheses. Synthia (retrosynthesis software) prioritizes disconnections at amide or ester linkages due to their synthetic accessibility. For stereochemical planning, CASP (Computer-Assisted Synthetic Planning) incorporates enantioselective steps from databases like SciFinder .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?

Discrepancies may arise from poor membrane permeability of the polar trihydroxyoxane group. Quantify cellular uptake via LC-MS/MS and correlate with activity. Modify lipophilicity by synthesizing prodrugs (e.g., acetylated hydroxyls) and retest. Use confocal microscopy with fluorescently tagged analogues to visualize subcellular localization .

Properties

IUPAC Name

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZVWDOXIZGYPD-XHPMATLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858358
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357570-21-8
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.